6-Chloro-2-iodothieno[2,3-b]pyridine
Description
Properties
Molecular Formula |
C7H3ClINS |
|---|---|
Molecular Weight |
295.53 g/mol |
IUPAC Name |
6-chloro-2-iodothieno[2,3-b]pyridine |
InChI |
InChI=1S/C7H3ClINS/c8-5-2-1-4-3-6(9)11-7(4)10-5/h1-3H |
InChI Key |
UDWDGLFKVTUHBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C=C(S2)I)Cl |
Origin of Product |
United States |
Scientific Research Applications
Chemistry
6-Chloro-2-iodothieno[2,3-b]pyridine serves as a versatile building block in organic synthesis. It can be used to create more complex heterocyclic compounds through various substitution reactions. The compound's ability to undergo coupling reactions makes it valuable for synthesizing biaryl compounds, which are important in material science and organic electronics .
Biology
In biological research, this compound has been investigated for its potential as an anticancer agent. Its structure suggests that it may inhibit specific kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells. Notably, studies have indicated that derivatives of thieno[2,3-b]pyridine exhibit significant activity against various cancer cell lines, highlighting the importance of this scaffold in drug development .
Medicine
Research is ongoing to explore the therapeutic potential of this compound in treating diseases such as cancer and infections. Its bioactivity profile suggests possible applications in developing antimicrobial agents and other therapeutic compounds. The compound's interaction with kinase enzymes positions it as a candidate for further pharmacological studies aimed at treating cancers characterized by dysregulated kinase activity .
Case Studies and Research Findings
Several studies have documented the biological activities associated with this compound or its analogs:
Preparation Methods
Cyclocondensation via Gould-Jacobs Reaction
The Gould-Jacobs reaction, traditionally used for quinoline synthesis, has been adapted for thienopyridines. Starting with 2-aminothiophene-3-carboxylates, cyclization under acidic conditions (e.g., polyphosphoric acid) yields the thieno[2,3-b]pyridine core. However, modifications are necessary to accommodate halogenation steps. For example, introducing electron-withdrawing groups at the 6-position prior to cyclization enhances reactivity for subsequent chlorination.
Annulation Using Carbon Disulfide and Alkylation
Alternative methods involve reacting halogenated pyridine derivatives with carbon disulfide in the presence of base, followed by alkylation with iodomethane. This approach, detailed in Wilson (1991), generates thienopyridines with tunable substituents. For instance, treating 3-cyano-2-chloropyridine with carbon disulfide and potassium hydroxide produces a dithiolate intermediate, which undergoes alkylation to form the thiophene ring.
Chlorination Techniques for 6-Position Functionalization
Chlorination at the 6-position demands precision to avoid overhalogenation. Contemporary methods prioritize regioselective electrophilic substitution and transition-metal-catalyzed C–H activation .
Electrophilic Chlorination with Chloramine-T
A solvent-free protocol using chloramine-T (N-chloro-p-toluenesulfonamide) enables efficient chlorination of imidazoheterocycles, as demonstrated by ACS Omega. Adapting this method, thieno[2,3-b]pyridine derivatives undergo chlorination at room temperature within 30 minutes, achieving yields exceeding 85%. The mechanism involves generation of hypochlorous acid (HOCl), which acts as the electrophilic chlorine source.
Directed Ortho-Metalation (DoM)
Directed ortho-metalation leverages directing groups (e.g., amides, sulfonates) to position chlorine at the 6-site. Treating 2-iodothieno[2,3-b]pyridine with LDA (lithium diisopropylamide) followed by ClSiMe₃ introduces chlorine regioselectively. This method requires anhydrous conditions and temperatures below −78°C to prevent side reactions.
Iodination Approaches for 2-Position Substitution
Iodination at the 2-position often employs metal-mediated cross-coupling or halogen-exchange reactions .
Palladium-Catalyzed Direct Iodination
Using Pd(OAc)₂ as a catalyst and N-iodosuccinimide (NIS) as the iodine source, 2-iodothieno[2,3-b]pyridine derivatives are synthesized via C–H activation. A study by EvitaChem highlights optimized conditions: DMF as solvent, 100°C, and 12-hour reaction time, yielding 78–92% iodinated products. The presence of electron-donating groups on the pyridine ring accelerates iodination kinetics.
Halogen Exchange via Finkelstein Reaction
Halogen exchange at the 2-position is feasible using NaI in acetone, though limited to substrates with bromine or chlorine precursors. For example, 2-bromothieno[2,3-b]pyridine reacts with excess NaI at reflux, achieving complete conversion to the iodo derivative within 6 hours.
Integrated Synthesis Protocols
Combining the above strategies, two principal routes emerge for 6-chloro-2-iodothieno[2,3-b]pyridine:
Sequential Halogenation Post-Cyclization
-
Core Formation : Cyclocondense 2-aminothiophene-3-carbonitrile with ethyl acetoacetate under acidic conditions to yield thieno[2,3-b]pyridine.
-
Chlorination : Treat with chloramine-T at 25°C for 30 minutes to introduce chlorine at the 6-position.
-
Iodination : Subject the 6-chloro derivative to Pd(OAc)₂/NIS in DMF at 100°C for 12 hours.
Yield : 68% over three steps.
Direct Halogenation During Annulation
-
Pre-Halogenated Precursor : Start with 3-chloro-2-iodopyridine.
-
Annulation : React with carbon disulfide and KOH, followed by methyl iodide alkylation to form the thienopyridine core with pre-installed halogens.
Yield : 74% (one-pot).
Comparative Analysis of Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Sequential Halogenation | Multi-step, 25–100°C | 68% | High regioselectivity | Lengthy purification steps |
| Direct Annulation | One-pot, room temperature | 74% | Atom economy, fewer steps | Limited substrate scope |
| Electrophilic Chlorination | Solvent-free, 25°C | 85% | Eco-friendly, rapid | Requires chloramine-T optimization |
Reaction Optimization and Parameters
Temperature and Solvent Effects
Catalyst Loading
-
Pd(OAc)₂ at 5 mol% achieves optimal iodination yields without over-oxidation.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-Chloro-2-iodothieno[2,3-b]pyridine, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via cyclization reactions starting from precursors like 6-benzofuran-2-yl-4-phenyl-2-sulfanylpyridine-3-carbonitrile, reacting with halogenated reagents (e.g., chloroacetone or ethyl chloroacetate) under reflux conditions. Intermediates are typically characterized using elemental analysis, -NMR, -NMR, and mass spectrometry to confirm structural integrity .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : To verify substitution patterns and aromatic proton environments.
- Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation analysis.
- Infrared (IR) Spectroscopy : To identify functional groups such as C-Cl and C-I bonds.
Cross-validation with synthetic intermediates (e.g., pyrido[4,5]thieno[3,2-d]pyrimidines) ensures structural accuracy .
Q. How can researchers safely handle halogenated thienopyridines in laboratory settings?
- Methodological Answer : Use fume hoods, nitrile gloves, and eye protection. Avoid skin contact due to potential toxicity. Post-experiment waste should be segregated and disposed via certified chemical waste handlers, as outlined in protocols for similar chloropyrimidines .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound derivatives?
- Methodological Answer : Systematic optimization involves:
- Temperature Control : Reflux in polar aprotic solvents (e.g., DMF) at 80–100°C.
- Catalyst Screening : Evaluate Pd-based catalysts for cross-coupling reactions.
- Substrate Ratios : Adjust stoichiometry of iodine sources (e.g., NaI) relative to chloro precursors.
Monitor progress via TLC and HPLC, and validate using X-ray crystallography for key intermediates .
Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations can model electron density distribution, identifying reactive sites (e.g., iodine substitution). Quantitative Structure-Property Relationship (QSPR) models and neural networks predict solubility, stability, and reaction pathways, as demonstrated for analogous thieno[2,3-c]pyridines .
Q. How can contradictions in biological activity data for thienopyridine derivatives be resolved?
- Methodological Answer : Address discrepancies by:
- Standardized Assays : Replicate antimicrobial testing under controlled conditions (e.g., fixed pH, temperature).
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., Cl vs. Br) on activity.
- Metabolic Stability Studies : Use LC-MS to assess degradation products in bioactivity assays .
Q. What strategies are effective for resolving crystallographic ambiguities in halogenated thienopyridines?
- Methodological Answer : Employ Hirshfeld surface analysis to map intermolecular interactions (e.g., C–I⋯π contacts). Pair with high-resolution X-ray diffraction (single-crystal) and refine using software like SHELXL. Cross-reference with spectroscopic data to resolve disorder in heavy-atom positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
